ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate
Description
Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a synthetic quinoline derivative characterized by a 1,2-dihydroquinoline core with multiple functional modifications. The compound features:
- 8-Methyl substituent: A methyl group at position 8 of the quinoline ring, which may influence steric and electronic properties.
- Ethyl carboxylate ester: An ethyl ester at position 3, enhancing lipophilicity compared to methyl esters.
Quinoline derivatives are widely studied for pharmaceutical applications, including antimicrobial, anticancer, and anti-inflammatory activities.
Properties
IUPAC Name |
ethyl 8-methyl-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-26-21(25)17-19(22-13-12-15-9-5-4-6-10-15)16-11-7-8-14(2)18(16)23-20(17)24/h4-11H,3,12-13H2,1-2H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZJNUZAVDLGSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit promising neuroprotective and anti-inflammatory properties.
Mode of Action
It’s known that similar compounds participate in multicomponent condensation reactions, such as the ugi-type multicomponent condensation. This process leads to the formation of heterocyclic enamines.
Biological Activity
Ethyl 8-methyl-2-oxo-4-[(2-phenylethyl)amino]-1,2-dihydroquinoline-3-carboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological targets, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O3
- Molecular Weight : 330.39 g/mol
- CAS Number : Not specified in the results.
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing primarily on its potential as an antimicrobial agent, enzyme inhibitor, and neuroprotective compound.
1. Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit bacterial growth by targeting DNA gyrase, an essential enzyme for bacterial replication. The IC50 values for related compounds have been reported as low as against E. coli DNA gyrase .
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown promising AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's. The IC50 values for related derivatives range significantly depending on structural modifications .
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 7 | AChE | 0.23 |
| Compound 8 | BuChE | 0.13 |
3. Neuroprotective Effects
The neuroprotective potential of quinoline derivatives has been highlighted in several studies. For example, certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress-induced damage . The mechanism often involves modulation of neurotransmitter levels and inhibition of oxidative stress pathways.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various quinoline derivatives, this compound showed effective inhibition against multiple strains of bacteria at concentrations lower than , with minimal cytotoxicity (CC50 > 500 µM) .
Case Study 2: Enzyme Inhibition Mechanism
Molecular docking studies have been performed to elucidate the binding interactions between this compound and AChE. The findings suggest that the presence of specific substituents enhances binding affinity and selectivity towards the enzyme, making it a candidate for further development as a therapeutic agent against neurodegenerative disorders .
Comparison with Similar Compounds
methyl 8-chloro-4-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxo-1,2-dihydroquinoline-3-carboxylate ()
- Key Differences :
- Position 8 : Chloro substituent vs. methyl in the target compound. Chlorine’s electronegativity may alter electronic density and reactivity.
- Position 4 : Indole-containing side chain vs. phenylethyl group. Indole’s hydrogen-bonding capacity contrasts with the phenyl group’s aromatic interactions.
- Position 3 : Methyl ester vs. ethyl ester. Ethyl esters typically exhibit higher lipophilicity, impacting membrane permeability in biological systems.
| Property | Target Compound | Chloro-Indole Analogue |
|---|---|---|
| Position 8 Substituent | Methyl (electron-donating) | Chloro (electron-withdrawing) |
| Position 4 Side Chain | 2-Phenylethyl (aromatic) | 2-(1H-Indol-3-yl)ethyl (H-bond capable) |
| Position 3 Ester | Ethyl (higher lipophilicity) | Methyl (lower lipophilicity) |
| Potential Bioactivity | Likely antimicrobial/anti-inflammatory | Possible neuroactivity (indole moiety) |
Implications of Substituent Variations
- Methyl vs. Chloro at Position 8 : Methyl groups may enhance metabolic stability, while chloro substituents could increase reactivity in electrophilic substitution reactions .
- Ethyl vs. Methyl Ester : Ethyl esters generally improve bioavailability in drug design due to increased lipid solubility .
Comparison with Aromatic Esters in Flavor Chemistry
2-Phenylethyl Anthranilate ()
- Structure: Benzoate ester with a 2-phenylethyl group (C15H15NO2).
- Applications : Used as a flavoring agent (fruity, honey-like aroma) with FEMA GRAS status .
| Property | Target Compound | 2-Phenylethyl Anthranilate |
|---|---|---|
| Core Structure | 1,2-Dihydroquinoline (heterocyclic) | Benzoate ester (linear) |
| Functional Groups | Ethyl carboxylate, phenylethylamino | Phenylethyl ester, aminobenzoate |
| Bioactivity | Potential pharmaceuticals | Sensory applications (flavor/aroma) |
| Physicochemical Behavior | Higher molecular weight (complex core) | Lower molecular weight (simpler ester) |
Key Contrasts
- In contrast, simple esters like 2-phenylethyl anthranilate are optimized for volatility and sensory properties .
Broader Context of Ethyl Esters in Volatile Compounds
Ethyl esters such as ethyl hexanoate and ethyl octanoate () are critical in wine aromas, contributing fruity notes. While these compounds share an ethyl ester group with the target compound, their small size and linear structures prioritize volatility over bioactivity.
| Property | Target Compound | Ethyl Hexanoate (Wine Ester) |
|---|---|---|
| Molecular Complexity | High (polycyclic) | Low (straight-chain ester) |
| Functional Role | Potential therapeutic agent | Aroma compound (fruity notes) |
| Stability | Likely stable under physiological conditions | Volatile, degradable at high temperatures |
Research Findings and Implications
- Structural Determinants of Activity: The phenylethylamino and ethyl carboxylate groups in the target compound suggest dual functionality—aromatic interactions and lipophilicity—critical for drug-receptor binding.
- Synthetic Challenges : Crystallographic analysis (e.g., via SHELX programs ) may be required to resolve its 3D structure, particularly for optimizing substituent orientations.
- Comparative Advantages: Unlike flavor-oriented esters, the target compound’s quinoline core positions it for exploration in medicinal chemistry, leveraging its heterocyclic stability and substituent versatility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
